N'-benzyl-2-chloro-N'-phenylacetohydrazide
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Overview
Description
N’-benzyl-2-chloro-N’-phenylacetohydrazide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of phenylacetohydrazide and is characterized by the presence of a benzyl group, a chlorine atom, and a phenyl group attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-2-chloro-N’-phenylacetohydrazide typically involves the reaction of benzyl chloride with phenylacetohydrazide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl chloride and phenylacetohydrazide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The benzyl chloride is added dropwise to a solution of phenylacetohydrazide in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-benzyl-2-chloro-N’-phenylacetohydrazide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-2-chloro-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming new chemical entities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
N’-benzyl-2-chloro-N’-phenylacetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-benzyl-2-chloro-N’-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit viral entry by interacting with viral proteins and host cell receptors . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-benzyl-2-chloro-N’-phenylacetohydrazide can be compared with other phenylacetohydrazide derivatives, such as:
N’-benzyl-N’-phenylacetohydrazide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N’-phenylacetohydrazide: A simpler derivative without the benzyl and chlorine substituents, leading to different chemical and biological properties.
N’-benzyl-2-bromo-N’-phenylacetohydrazide: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
The uniqueness of N’-benzyl-2-chloro-N’-phenylacetohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
N'-benzyl-2-chloro-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-11-15(19)17-18(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXMJQZBOZSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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